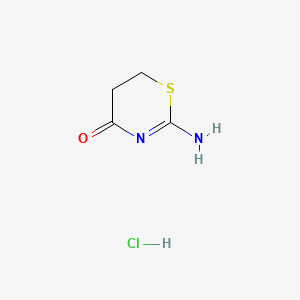![molecular formula C18H19N5O B12005421 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide CAS No. 478653-67-7](/img/structure/B12005421.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a hydrazide group through a propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: This step often involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form the benzo[d][1,2,3]triazole ring.
Attachment of the Propane Chain: The benzo[d][1,2,3]triazole is then reacted with a suitable alkylating agent to introduce the propane chain.
Formation of the Hydrazide Group: The final step involves the condensation of the intermediate with p-tolylhydrazine under reflux conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially yielding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The triazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the triazole ring is particularly significant due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
作用机制
The mechanism by which 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
1H-Benzo[d][1,2,3]triazole: The core structure of the compound, known for its stability and bioactivity.
N’-Benzylidenehydrazides: Compounds with similar hydrazide groups, often studied for their biological activities.
p-Tolylhydrazine Derivatives: Compounds featuring the p-tolyl group, known for their use in various chemical syntheses.
Uniqueness
What sets 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide apart is the combination of the triazole ring with the hydrazide group, linked through a flexible propane chain
属性
CAS 编号 |
478653-67-7 |
|---|---|
分子式 |
C18H19N5O |
分子量 |
321.4 g/mol |
IUPAC 名称 |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)14(2)19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10H,11-12H2,1-2H3,(H,21,24)/b19-14+ |
InChI 键 |
YNNIQCHYGBQPAC-XMHGGMMESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCN2C3=CC=CC=C3N=N2)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCN2C3=CC=CC=C3N=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)

![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)

![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

